molecular formula C39H40N6O5 B12387962 EGFR kinase inhibitor 2

EGFR kinase inhibitor 2

Cat. No.: B12387962
M. Wt: 672.8 g/mol
InChI Key: NABZOYHCDFBNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR kinase inhibitor 2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Mutations in EGFR are often associated with various cancers, particularly non-small cell lung cancer (NSCLC). EGFR kinase inhibitors are thus crucial in targeted cancer therapy, aiming to block the aberrant signaling caused by these mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of EGFR kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

EGFR kinase inhibitor 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity. These derivatives are often tested for improved efficacy and reduced toxicity .

Scientific Research Applications

EGFR kinase inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

EGFR kinase inhibitor 2 exerts its effects by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include the tyrosine kinase domain of EGFR, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other EGFR kinase inhibitors such as gefitinib, erlotinib, and osimertinib. These compounds share a common mechanism of action but differ in their chemical structures and specificities for various EGFR mutations .

Uniqueness

EGFR kinase inhibitor 2 is unique in its ability to selectively inhibit specific EGFR mutations that are resistant to other inhibitors. This selectivity is achieved through structural modifications that enhance its binding affinity and specificity for the mutant forms of EGFR .

Properties

Molecular Formula

C39H40N6O5

Molecular Weight

672.8 g/mol

IUPAC Name

N-[4-[[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]methyl]phenyl]-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C39H40N6O5/c1-48-34-23-33-32(22-35(34)50-19-7-16-44-17-20-49-21-18-44)37(42-26-41-33)40-24-27-12-14-30(15-13-27)43-38(46)36(28-8-3-2-4-9-28)45-25-29-10-5-6-11-31(29)39(45)47/h2-6,8-15,22-23,26,36H,7,16-21,24-25H2,1H3,(H,43,46)(H,40,41,42)

InChI Key

NABZOYHCDFBNPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)N5CC6=CC=CC=C6C5=O)OCCCN7CCOCC7

Origin of Product

United States

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